2,4,6-trimethyl-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-N-propylaniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups at positions 2, 4, and 6, and the amino group is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-propylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) followed by a Clemmensen reduction to introduce the propyl group. The nitration of mesitylene can also be performed, followed by reduction of the nitro group to an amine and subsequent alkylation to introduce the propyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4,6-Trimethyl-N-propylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein tagging.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-propylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers. The methyl groups on the benzene ring can influence the reactivity and orientation of the compound in chemical reactions. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Similar structure but lacks the propyl group.
N-Propylaniline: Similar structure but lacks the methyl groups on the benzene ring.
2,4,6-Trimethyl-N-ethylamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2,4,6-Trimethyl-N-propylaniline is unique due to the presence of both the propyl group and the three methyl groups on the benzene ring
Properties
IUPAC Name |
2,4,6-trimethyl-N-propylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNECJLLRUEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.